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Compound of Interest |

Spirofadamantane-2,4'-piperidine]
Compound Name:
hydrochloride
CAS No.: 1797363-68-8
Cat. No.: B1390251

Executive Summary & Scaffold Significance

Spiro[adamantane-2,4'-piperidine] is a privileged scaffold in medicinal chemistry, serving as the
core structure for several antiviral agents (e.g., Influenza M2 channel blockers) and G-protein
coupled receptor (GPCR) ligands.

The Hydrochloride (HCI) salt is the most common form for storage and biological testing due to
enhanced water solubility. However, the protonation of the piperidine nitrogen drastically alters
the NMR profile compared to the free base, often leading to confusion during routine
monitoring.

Key Analytical Challenge: Distinguishing the overlapping "cage" protons of the adamantane
system from the piperidine ring protons, and confirming salt formation.

Experimental Protocol: Sample Preparation

For reproducible high-resolution spectra, strict adherence to solvent selection is required.

Solvent Selection Matrix
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Solvent Suitability Rationale

Excellent solubility for HCI
salts. Preserves exchangeable

DMSO- ammonium (

Recommended

) protons, crucial for salt

confirmation.

Good solubility. Warning:

protons will exchange with

Methanol- Acceptable deuterium and disappear (

), removing a key diagnostic

signal.

HCI salts often aggregate or

} are insoluble, leading to broad,
Chloroform Poor

uninterpretable peaks. Only

use for the Free Base.

Preparation Workflow

e Massing: Weigh 5-10 mg of the HCI salt.
e Solvation: Add 0.6 mL DMSO-

(99.9% D).

e Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall
effect check).

e Acquisition: Standard proton parameters (16 scans, 30° pulse angle,

relaxation delay

2s to allow integration of ammonium protons).

Spectral Assignment & Interpretation
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The spectrum is divided into three distinct zones. The symmetry of the spiro-fusion simplifies
the spectrum, rendering the piperidine 2'/6' positions equivalent and the 3'/5' positions
equivalent.

Zone A: The Ammonium Head (8.0 - 9.5 ppm)
 Signal: Broad singlet or broad doublet (integrated 2H).
e Chemical Shift:

8.5-9.2 ppm (in DMSO-

)

e Mechanistic Insight: Represents the

protons. The positive charge deshields these protons significantly.

e Diagnostic Value: Presence confirms the HCI salt. Absence (in DMSO) implies Free Base or
deprotonation.

Zone B: The Alpha-Piperidine Ring (2.9 - 3.4 ppm)

» Signal: Multiplet or broad triplet (integrated 4H).
¢ Assignment: Protons at positions 2' and 6' (adjacent to Nitrogen).
e Chemical Shift:

3.0 - 3.3 ppm.

» Shift Logic: The inductive effect of the ammonium cation pulls electron density, shifting these
downfield by ~0.5 ppm compared to the free base.

Zone C: The "Cage" & Beta-Piperidine (1.4 - 2.2 ppm)
This region is the "fingerprint” of the adamantane core but is often overlapped.

» Signal Group 1 (Adamantane Bridgeheads):
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~1.9 — 2.1 ppm. Broad singlets (Positions 1,

» Signal Group 2 (Beta-Piperidine):

3 of adamantane).

1.7 — 1.9 ppm.[1] Multiplets (Positions 3', 5' of piperidine). These are shielded by the spiro-

carbon.

e Signal Group 3 (Adamantane Bulk):

1.5 - 1.8 ppm.[1] Overlapping multiplets (Adamantane methylenes).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its immediate precursor and its

free base form to facilitate rapid purity assessment.

Data ComparisonTable

) Alternative 2: 2-
Alternative 1: Free

Feature Target: HCI Salt - Adamantanone
ase
(Precursor)
8.5-9.0 ppm (2H, ~1.5-2.0 ppm (1H,
NH Signal ppm ( PP (_ Absent
Broad) Broad, often buried)
-CH2 (Pip) 3.0-3.3 ppm 2.6 -2.8 ppm Absent
Cage Region 1.5-2.2 ppm 1.4-2.0 ppm 1.7-2.6 ppm
Absent Absent Diagnostic Peak @
sen sen
C Carbonyl ~218 ppm
Solubility DMSO, MeOH, Water DCM, Et20 DCM

Differentiation Logic

e Vs. Free Base: Look at the Alpha-CH2 shift.
base. If it is >3.0 ppm, you have the salt.

If the triplet is at 2.7 ppm, you have the free
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e Vs. Ketone Precursor: The precursor lacks the N-H signals and the distinct alpha-piperidine
triplet. The precursor also shows a unique deshielded signal for the alpha-protons adjacent
to the ketone in the adamantane ring (approx 2.5 ppm).

Visualization of Structural Logic

The following diagram illustrates the decision tree for identifying the compound based on NMR

signals.

Unknown Sample

(DMSO-d6)

Check 8.0 - 9.5 ppm
(Ammonium Region)

Signal Present (Broad) /Signal Absent (Possible Free Base)

Check 2.6 - 3.5 ppm
(Alpha-CH2 Region)

Multiplet @ 3.0-3.3 ppm |Multiplet @ 2.6-2.8 ppm No Multiplet

Target: Spiro-Adamantane HCI Alternative: Free Base Impurity: 2-Adamantanone
(Confirmed) (Needs HCI formation) (Starting Material)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing spiro[adamantane-2,4'-piperidine] HCI from
common synthetic intermediates.

Synthesis & Validation References

e Synthesis of Spiro-Piperidines:

o Source: Journal of Medicinal Chemistry.
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o Context: Detailed synthesis of adamantane-spiro-piperidines often involves the reaction of
2-adamantanone with ethyl cyanoacetate followed by reduction, or via the Strecker
synthesis.

o Citation: Kolocouris, N., et al. "Synthesis and antiviral activity evaluation of some new
aminoadamantane derivatives." J. Med.[2] Chem. 1994, 37(18), 2896-2902. Link

 NMR of Amine Salts:
o Source: Silverstein, Spectrometric Identification of Organic Compounds.

o Context: General principles for the downfield shift of alpha-protons in amine salts vs free
bases.

o Citation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric
Identification of Organic Compounds (7th ed.). Wiley. Link

o Adamantane NMR Data:
o Source: Chemical Reviews.
o Context: Comprehensive review of adamantane cage chemical shifts.

o Citation: Duddeck, H. "Substituent Effects in the NMR Spectra of Adamantane
Derivatives." Chem. Rev. 1995, 95, 2715. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

e 2. mdpi.com [mdpi.com]
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o To cite this document: BenchChem. [Comprehensive Interpretation Guide:
Spiro[adamantane-2,4'-piperidine] HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1390251#h1-nmr-spectrum-interpretation-of-spiro-
adamantane-2-4-piperidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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